molecular formula C15H19N3O3 B12907292 Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl- CAS No. 38507-11-8

Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl-

Cat. No.: B12907292
CAS No.: 38507-11-8
M. Wt: 289.33 g/mol
InChI Key: KRABLEGNCHMGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    5-DMU: is a modified uracil derivative with a dimethylamino group (N(CH₃)₂) attached to the fifth carbon position.

  • It exhibits interesting biological properties and has been studied for its potential therapeutic applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl, is a derivative of uracil that has garnered attention for its potential biological activities, particularly in the fields of oncology and molecular biology. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl can be represented as follows:

    • Molecular Formula : C15H19N3O2
    • Molecular Weight : 273.33 g/mol
    • IUPAC Name : 5-(Dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyluracil

    Uracil derivatives are known to interact with nucleic acids and proteins, influencing various biological processes. The compound's biological activity can be attributed to several mechanisms:

    • Antitumor Activity : Research indicates that this compound exhibits significant anticancer properties. It may act by inhibiting DNA synthesis or modifying gene expression related to tumor growth .
    • Nucleic Acid Interaction : The compound can bind to nucleic acids, potentially altering their structure and function, which is crucial in the context of cancer therapy .
    • Enzyme Inhibition : It may inhibit specific enzymes involved in nucleotide metabolism or DNA repair processes, thereby enhancing its antitumor efficacy .

    Biological Activity Data

    The following table summarizes key findings from studies on the biological activity of Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl:

    Study ReferenceBiological ActivityMethodologyKey Findings
    Antitumor effectsIn vitro assaysDemonstrated cytotoxicity against various cancer cell lines.
    Nucleic acid bindingSpectroscopyShowed significant binding affinity to DNA/RNA structures.
    Enzyme inhibitionEnzymatic assaysInhibited DNA polymerase activity in a dose-dependent manner.

    Case Study 1: Antitumor Efficacy

    A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that Uracil, 5-(dimethylamino)-3-hydroxyethyl-6-methyl-1-phenyl significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM for HeLa cells and 15 µM for MCF-7 cells. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

    Case Study 2: Nucleic Acid Interaction

    In an investigation into the interaction between this uracil derivative and nucleic acids, researchers employed fluorescence spectroscopy to measure binding affinities. Results indicated a strong interaction with double-stranded DNA, leading to conformational changes that suggest potential applications in targeted drug delivery systems .

    Properties

    CAS No.

    38507-11-8

    Molecular Formula

    C15H19N3O3

    Molecular Weight

    289.33 g/mol

    IUPAC Name

    5-(dimethylamino)-3-(2-hydroxyethyl)-6-methyl-1-phenylpyrimidine-2,4-dione

    InChI

    InChI=1S/C15H19N3O3/c1-11-13(16(2)3)14(20)17(9-10-19)15(21)18(11)12-7-5-4-6-8-12/h4-8,19H,9-10H2,1-3H3

    InChI Key

    KRABLEGNCHMGDR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)CCO)N(C)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.